6-acetyl-3-amino-N-(3-cyanophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
CAS No.: 664999-49-9
Cat. No.: VC21485601
Molecular Formula: C21H16F3N5O2S
Molecular Weight: 459.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 664999-49-9 |
|---|---|
| Molecular Formula | C21H16F3N5O2S |
| Molecular Weight | 459.4g/mol |
| IUPAC Name | 6-acetyl-3-amino-N-(3-cyanophenyl)-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
| Standard InChI | InChI=1S/C21H16F3N5O2S/c1-10(30)29-6-5-14-13(9-29)16(21(22,23)24)15-17(26)18(32-20(15)28-14)19(31)27-12-4-2-3-11(7-12)8-25/h2-4,7H,5-6,9,26H2,1H3,(H,27,31) |
| Standard InChI Key | SLMIJKYCAOAMCY-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC(=C4)C#N)N)C(F)(F)F |
| Canonical SMILES | CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC(=C4)C#N)N)C(F)(F)F |
Introduction
6-acetyl-3-amino-N-(3-cyanophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b] naphthyridine-2-carboxamide is a complex organic compound with several systematic and alternative names in chemical databases. The compound is uniquely identified through various standard identifiers in the chemical literature and databases. These identifiers are crucial for unambiguous reference to this specific chemical entity in scientific communications and research. Table 1 provides a comprehensive overview of the primary identification parameters for this compound.
Table 1: Chemical Identifiers
The compound has been cataloged in chemical databases since 2005, with the most recent update to its record occurring on April 5, 2025 . This recent update suggests ongoing research interest in this compound or its chemical class. Several synonyms for this compound exist in the literature, including variant representations of its IUPAC name that emphasize different aspects of its molecular structure, such as "6-acetyl-3-amino-N-(3-cyanophenyl)-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b] naphthyridine-2-carboxamide" and "6-acetyl-3-amino-N-(3-cyanophenyl)-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide" .
Structural Characterization
The molecular structure of 6-acetyl-3-amino-N-(3-cyanophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b] naphthyridine-2-carboxamide features a complex heterocyclic system with multiple functional groups. The core structure consists of a thieno[2,3-b] naphthyridine ring system, which is a bicyclic arrangement featuring a thiophene ring fused to a naphthyridine moiety. This structural core provides rigidity to the molecule and serves as the scaffold for the attachment of various functional groups.
The compound's structure is further characterized by several key functional groups: an amino group (-NH2) at position 3, a trifluoromethyl group (-CF3) at position 4, an acetyl group (-COCH3) at position 6, and a carboxamide linkage (-CONH-) at position 2 connecting to a 3-cyanophenyl group. The presence of the cyanophenyl group introduces additional functionality through the cyano (-CN) substituent, which can participate in specific molecular interactions .
The molecular structure can be represented by the SMILES notation: CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC(=C4)C#N)N)C(F)(F)F . This notation captures the complete connectivity and bonding patterns within the molecule, providing a comprehensive representation of its two-dimensional structure. The compound's complex structure with multiple heteroatoms and functional groups suggests potential for diverse molecular interactions with biological targets.
Physical and Chemical Properties
Molecular Characteristics
6-acetyl-3-amino-N-(3-cyanophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b] naphthyridine-2-carboxamide possesses distinct molecular properties that influence its chemical behavior and potential biological activities. These characteristics are fundamental to understanding its potential applications in research and pharmaceutical development. Table 2 summarizes the basic molecular properties of this compound.
Table 2: Basic Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H16F3N5O2S |
| Molecular Weight | 459.4 g/mol |
| Exact Mass | 459.09768043 Da |
| Chemical Class | Thieno[2,3-b]naphthyridine derivatives |
| Physical State | Not specifically documented (likely a solid based on structural characteristics) |
| Application Category | Research chemical, potential pharmaceutical compound |
The compound's relatively high molecular weight and complex structure suggest certain characteristics typical of drug-like molecules, particularly those designed for specific target interactions in biological systems. The presence of multiple nitrogen atoms (five in total) and a sulfur atom in the heterocyclic system creates a diverse electronic distribution throughout the molecule. These heteroatoms can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition processes in biological systems .
The incorporation of the trifluoromethyl group adds significant fluorine content to the molecule, which can substantially influence its physical properties, including lipophilicity, metabolic stability, and binding affinity to protein targets. Fluorine-containing compounds often exhibit enhanced membrane permeability and resistance to metabolic degradation, properties that can be advantageous in drug development.
Computed Properties
Several computational methods have been applied to predict the physicochemical properties of 6-acetyl-3-amino-N-(3-cyanophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b] naphthyridine-2-carboxamide. These predicted properties provide insights into the compound's potential behavior in biological systems and its drug-like characteristics. Table 3 presents the computed properties available from database records.
Table 3: Computed Physicochemical Properties
| Property | Value | Computational Method |
|---|---|---|
| XLogP3-AA | 3.2 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 9 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 |
The XLogP3-AA value of 3.2 suggests moderate lipophilicity, which is an important factor in determining a compound's membrane permeability and potential distribution in biological systems . This value falls within the range typically associated with orally bioavailable drugs, according to Lipinski's Rule of Five (which suggests that XLogP values less than 5 are favorable for oral bioavailability). The moderate lipophilicity indicates a balance between hydrophobic and hydrophilic properties, which can be beneficial for cellular penetration while maintaining sufficient aqueous solubility.
The hydrogen bond donor and acceptor counts (2 and 9, respectively) indicate significant potential for hydrogen bonding interactions . This feature is crucial for specific binding to biological targets such as proteins or receptors. The relatively high number of hydrogen bond acceptors compared to donors suggests that the compound may preferentially interact with biological targets that provide complementary hydrogen bond donors.
The limited number of rotatable bonds (2) suggests a relatively rigid structure . This structural rigidity can be advantageous for maintaining specific conformations required for biological activity, potentially leading to higher binding affinity and selectivity for specific targets by reducing the entropic penalty associated with binding.
Structural Features
The structural features of 6-acetyl-3-amino-N-(3-cyanophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b] naphthyridine-2-carboxamide contribute significantly to its chemical reactivity and potential biological behavior. Several key structural elements deserve special attention for their likely contribution to the compound's properties and potential applications.
The trifluoromethyl group (CF3) at position 4 is a significant structural feature with important implications for the molecule's properties. This group is known to enhance metabolic stability due to the strong carbon-fluorine bonds that resist enzymatic cleavage. Additionally, the strong electron-withdrawing effect of the three fluorine atoms can influence the electronic distribution throughout the molecule, potentially affecting its reactivity and binding characteristics.
The presence of an amino group at position 3 introduces a site for hydrogen bond donation, which can be crucial for specific interactions with biological targets. This functional group can participate in hydrogen bonding as both a donor and acceptor, potentially enhancing water solubility and facilitating specific molecular recognition events .
The carboxamide linkage connecting the core structure to the cyanophenyl group creates another hydrogen bonding site, potentially contributing to target selectivity and binding affinity. The cyanophenyl moiety itself adds further complexity to the molecule, with the cyano group providing an additional site for hydrogen bond acceptance and potentially influencing the electronic properties of the attached phenyl ring .
Biological Activity and Applications
Structure-Activity Relationships
The trifluoromethyl group represents a particularly significant structural element with implications for biological activity. This functional group is known to enhance metabolic stability by resisting enzymatic degradation, a property that can improve the pharmacokinetic profile of drug candidates. Additionally, the strong electron-withdrawing effect of the three fluorine atoms can influence the electronic distribution throughout the molecule, potentially affecting its binding affinity and selectivity for biological targets. The lipophilic nature of the trifluoromethyl group can also contribute to membrane permeability, potentially enhancing cellular uptake.
The cyanophenyl moiety introduces another important structural element with potential implications for biological activity. The cyano group can serve as a hydrogen bond acceptor in interactions with biological targets, while the phenyl ring can participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites. The specific positioning of the cyano group at the meta position of the phenyl ring creates a distinct electronic and spatial arrangement that could be important for target selectivity .
The carboxamide linkage between the core structure and the cyanophenyl group provides a relatively rigid connection that can maintain these groups in a specific spatial orientation relative to each other. This structural feature can be crucial for proper alignment of the molecule within binding sites. Additionally, the carboxamide group can participate in hydrogen bonding interactions, potentially contributing to both binding affinity and selectivity .
The amino group at position 3 of the thiophene ring represents another potential pharmacophoric element. This functional group can serve as both a hydrogen bond donor and acceptor, potentially forming critical interactions with binding site residues. The positioning of this group relative to other functional elements in the molecule creates a specific three-dimensional arrangement that could be important for molecular recognition by target proteins .
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